1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
CAS No.:
Cat. No.: VC15924353
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N4O2 |
|---|---|
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)-4,5,6,7-tetrahydroindazol-4-amine |
| Standard InChI | InChI=1S/C13H14N4O2/c14-12-2-1-3-13-11(12)8-15-16(13)9-4-6-10(7-5-9)17(18)19/h4-8,12H,1-3,14H2 |
| Standard InChI Key | GPQQTFKUPYEGJD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Introduction
1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound with the CAS number 1203661-56-6. It belongs to the indazole family, which is known for its diverse biological activities. This compound is specifically modified with a nitrophenyl group, which can significantly influence its chemical and biological properties.
Synthesis and Characterization
The synthesis of 1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multi-step reactions starting from simpler indazole derivatives. Characterization of such compounds often employs spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm their structure.
Biological Activities
While specific biological activity data for 1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is limited, compounds within the indazole family have shown potential in various therapeutic areas. For example, tetrahydroindazolyl derivatives have been explored for their antimicrobial properties . The presence of a nitro group can enhance certain biological activities, such as antimicrobial or anticancer effects, due to its ability to participate in redox reactions.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, detailed biological activity assessment, and potential applications in pharmaceuticals. The nitrophenyl substituent suggests potential for redox-related biological activities, which could be explored in drug discovery efforts.
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